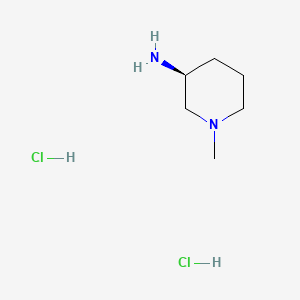

(S)-1-Methylpiperidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

(3S)-1-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOGVMPUQUBQTC-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157849-51-8 | |

| Record name | (3S)-1-methylpiperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Methylpiperidin-3-amine dihydrochloride CAS 1157849-51-8 properties

An In-Depth Technical Guide to (S)-1-Methylpiperidin-3-amine Dihydrochloride (CAS 1157849-51-8): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of the 3-aminopiperidine scaffold, a privileged structure in medicinal chemistry, this compound offers a unique combination of stereochemical definition, modulated basicity, and lipophilicity due to its N-methylation. This technical guide provides a comprehensive overview of its physicochemical properties, outlines robust stereoselective synthetic strategies, and explores its current and potential applications in drug development. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols for its synthesis and handling, serving as an essential resource for researchers, chemists, and drug development professionals.

The Strategic Value of the Chiral 3-Aminopiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in clinically approved drugs, prized for its conformational flexibility, metabolic stability, and ability to improve the pharmacokinetic properties of a molecule.[1] Its presence can enhance solubility, facilitate transport across biological membranes, and provide a three-dimensional vector for substituents to interact with biological targets.[1]

Within this class, the chiral 3-aminopiperidine motif is particularly valuable. The stereochemically defined amine at the C3 position serves as a critical handle for further chemical elaboration and as a key pharmacophoric element for hydrogen bonding and salt-bridge interactions within protein binding pockets. The enantiomerically pure (R)-isomer of the related 1-Boc-3-aminopiperidine, for example, is a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Alogliptin, which are used in the management of type 2 diabetes.[2][3][4]

This compound builds upon this valuable scaffold. The introduction of a methyl group on the ring nitrogen (N1) fundamentally alters the molecule's properties:

-

Basicity: The N1 nitrogen is converted from a secondary to a tertiary amine, altering its pKa and hydrogen bonding capability.

-

Lipophilicity: The methyl group increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: N-methylation can block a potential site of metabolism, potentially increasing the half-life of a drug candidate.

This guide focuses specifically on the (S)-enantiomer, a versatile synthon for creating novel chemical entities with distinct pharmacological profiles.

Physicochemical and Spectroscopic Characterization

Accurate characterization is the bedrock of reproducible research. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1157849-51-8 | [5][6] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [5][6][7] |

| Molecular Weight | 187.11 g/mol | [5][6][7] |

| Appearance | White to off-white solid | [3] |

| Typical Purity | ≥97% | [6][7] |

| SMILES | N[C@@H]1CN(C)CCC1.Cl.Cl | [5] |

| Storage Conditions | Room temperature, store under inert atmosphere, keep dry | [7][8] |

Spectroscopic Profile

While full spectral data should always be obtained from the supplier's Certificate of Analysis (COA), a typical spectroscopic profile is predictable and essential for identity confirmation.[9]

| Analysis | Expected Observations |

| ¹H NMR | N-CH₃: A singlet around 2.2-2.8 ppm. Piperidine Ring Protons (CH, CH₂): A complex series of multiplets between ~1.5 and 3.5 ppm, exhibiting diastereotopicity due to the chiral center. NH₂: A broad singlet, exchangeable with D₂O, typically downfield. The dihydrochloride form will show NH₃⁺ protons. |

| ¹³C NMR | N-CH₃: A signal around 45-50 ppm. C3 (CH-N): A signal around 48-55 ppm. Piperidine Ring Carbons (CH₂): Multiple signals in the aliphatic region, typically between 20-60 ppm. |

| Mass Spec (ESI-MS) | The free base (C₆H₁₄N₂) has a monoisotopic mass of 114.12. The expected [M+H]⁺ ion would be observed at m/z 115.13. |

Synthesis and Manufacturing Strategies

The primary challenge in producing (S)-1-Methylpiperidin-3-amine is the stereoselective creation of the chiral center at the C3 position. Modern synthetic chemistry has moved towards highly efficient biocatalytic methods to achieve this with high enantiopurity.[10]

Caption: High-level synthetic workflow for this compound.

Protocol 1: Biocatalytic Synthesis of Chiral Precursor ((S)-1-Boc-3-aminopiperidine)

This protocol leverages an ω-transaminase enzyme for the asymmetric synthesis of the chiral amine from a prochiral ketone. This approach is favored for its exceptional enantioselectivity (>99% e.e.) and environmentally benign reaction conditions.[2][11]

Causality:

-

Why Transaminase? These enzymes catalyze the transfer of an amino group from a donor (like isopropylamine) to a ketone acceptor with precise stereocontrol, dictated by the enzyme's active site. This avoids the need for chiral auxiliaries or expensive metal catalysts.[12]

-

Why Boc Protection? The tert-butoxycarbonyl (Boc) group protects the N1 nitrogen, preventing side reactions. It is stable under the enzymatic reaction conditions but can be easily removed later under acidic conditions.[2]

Step-by-Step Methodology:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1-Boc-3-piperidone (1.0 eq) in a phosphate buffer (e.g., 100 mM, pH 7.5).

-

Reagent Addition: Add the amine donor, isopropylamine (e.g., 1 M final concentration), and the cofactor, pyridoxal-5'-phosphate (PLP) (e.g., 1 mM final concentration).

-

Enzyme Addition: Add the immobilized (S)-selective ω-transaminase (e.g., ATA-255 or a similar variant) to the mixture. Immobilization allows for easy recovery and reuse of the enzyme.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-45°C) for 24-48 hours. Monitor the conversion of the ketone to the amine using HPLC or GC.

-

Workup:

-

Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-aminopiperidine.

-

-

Purification & Analysis: Purify the product by column chromatography if necessary. Confirm the enantiomeric excess (e.e.) using chiral HPLC.

Protocol 2: N-Methylation and Salt Formation

This two-step process first introduces the methyl group and then converts the resulting free base into its stable dihydrochloride salt.

Causality:

-

Why Eschweiler-Clarke Reaction? This classic method for N-methylation uses inexpensive and readily available reagents (formaldehyde and formic acid). It is a reductive amination process that is highly effective for primary and secondary amines and avoids over-alkylation issues common with alkyl halides.

-

Why Dihydrochloride Salt? The free base is often an oil and can be hygroscopic or susceptible to air oxidation. The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.[13] The salt form also improves water solubility.

Step-by-Step Methodology:

-

Boc Deprotection: Dissolve the (S)-1-Boc-3-aminopiperidine (1.0 eq) from the previous step in a suitable solvent like dioxane or methanol. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane, 3-4 eq) and stir at room temperature until TLC or LC-MS confirms the complete removal of the Boc group. Concentrate under reduced pressure to obtain (S)-Piperidin-3-amine dihydrochloride.

-

N-Methylation (Eschweiler-Clarke):

-

To the crude (S)-Piperidin-3-amine dihydrochloride, add formic acid (≥3 eq) and aqueous formaldehyde (≥3 eq, 37% solution).

-

Heat the mixture to reflux (approx. 90-100°C) for 6-12 hours. The reaction progress can be monitored by LC-MS.

-

Cool the reaction to room temperature and carefully make it basic (pH > 10) with a strong base like NaOH or KOH solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude (S)-1-Methylpiperidin-3-amine free base.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Slowly add a solution of concentrated HCl or HCl gas dissolved in an ether or alcohol solvent (2.0-2.2 eq) while stirring.

-

The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

-

Caption: Self-validating purification and analysis workflow for quality assurance.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a strategic tool for scaffold-based drug design. Its utility stems from its ability to introduce specific stereochemical and electronic properties into a larger molecule.

| Structural Feature | Impact on Pharmacological Properties |

| (S)-Stereocenter | Provides precise three-dimensional orientation, enabling enantioselective interactions with chiral biological targets like enzymes and receptors. This is critical for improving potency and reducing off-target effects. |

| Piperidine Ring | Acts as a conformationally restricted, non-aromatic scaffold that improves metabolic stability and aqueous solubility compared to purely carbocyclic analogues.[1] |

| C3-Amine Group | Serves as a key hydrogen bond donor and a point for synthetic attachment of other functionalities. As a basic center, it can form salt bridges with acidic residues (e.g., Asp, Glu) in a protein active site. |

| N1-Methyl Group | Modulates the basicity of the C3-amine, increases lipophilicity, and can fill small hydrophobic pockets in a binding site. It also blocks N-dealkylation, a common metabolic pathway. |

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in CNS drugs. This building block could be used to develop novel ligands for receptors implicated in depression, anxiety, or neurodegenerative diseases.[14][15]

-

Oncology: Chiral amines are integral to many modern kinase inhibitors and other anti-cancer agents. The compound could serve as a fragment for developing inhibitors of targets like Lysine-Specific Demethylase 1 (LSD1), where amine interactions are crucial.[16]

-

Protein Degraders: The compound is listed as a building block for protein degraders, likely serving as part of the linker or ligand that binds to the target protein or E3 ligase.[6]

Caption: Logical progression from chiral building block to drug candidate.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The information below is a synthesis based on safety data sheets for closely related compounds and should be supplemented by the specific SDS provided by the supplier.[17][18]

| Category | Information |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation.[19] H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. All handling of the solid should be done in a chemical fume hood. |

| Storage | Store in a well-ventilated, dry place. Keep container tightly closed and store locked up.[17] The compound may be hygroscopic.[18] |

| First Aid | Skin Contact: Wash off immediately with plenty of soap and water.[18] Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[17] Inhalation: Move person to fresh air.[17] |

Conclusion

This compound is a high-value chiral building block that provides medicinal chemists with a powerful tool for drug discovery. Its defined stereochemistry, combined with the modulated physicochemical properties imparted by the N-methyl group, makes it an attractive scaffold for developing next-generation therapeutics, particularly for CNS disorders and oncology. The advent of robust biocatalytic synthetic routes has made this and related chiral piperidines more accessible, paving the way for their broader application. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel, potent, and selective drug candidates.

References

- Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.

- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Appchem. (n.d.). This compound.

- CP Lab Safety. (n.d.). (3S)-1-methylpiperidin-3-amine dihydrochloride, min 97%.

- MySkinRecipes. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications.

- Google Patents. (2015). CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- PubMed. (2023). LSD1 in drug discovery: From biological function to clinical application.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. appchemical.com [appchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. (R)-1-Methylpiperidin-3-amine | 1001353-92-9 [sigmaaldrich.com]

- 9. 1157849-51-8|this compound|BLD Pharm [bldpharm.com]

- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 13. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 14. This compound [myskinrecipes.com]

- 15. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 16. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. enamine.enamine.net [enamine.enamine.net]

physical and chemical properties of (S)-1-Methylpiperidin-3-amine dihydrochloride

An In-depth Technical Guide to (S)-1-Methylpiperidin-3-amine dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, reactivity, and handling of this compound (CAS No: 1157849-51-8). As a valuable chiral building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes publicly available data with expert insights into its application, ensuring a practical and scientifically rigorous resource for laboratory use. We will delve into the causality behind its properties and provide validated protocols for its characterization and safe handling, establishing a framework of expertise and trustworthiness.

Introduction & Significance in Drug Discovery

This compound is a chiral secondary amine derivative that has garnered significant interest as a key intermediate in the synthesis of complex, biologically active molecules.[1] Its structure incorporates a stereocenter, a piperidine scaffold common in many pharmaceuticals, and two amine functionalities with differing basicity and reactivity. This unique combination makes it a versatile synthon for creating compounds targeting the central nervous system and for developing novel therapeutics such as tryptophan 2,3-dioxygenase inhibitors.[2][3] The dihydrochloride salt form enhances its stability and shelf-life, making it a practical choice for multi-step synthetic campaigns. Its chiral nature is particularly crucial for designing enantioselective drugs, which can lead to improved efficacy and reduced off-target effects.[1]

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical properties of a compound dictate its behavior in both storage and reaction conditions. Understanding these parameters is the first step in successful experimental design. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1157849-51-8 | [4] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |

| Molecular Weight | 187.11 g/mol | [1][4] |

| Appearance | White solid | [2][5] |

| Purity | ≥97% (Typical) | [4] |

| Storage | Inert atmosphere, room temperature or 2-8°C | [4][5] |

| Solubility | Slightly soluble in methanol and water | [6] |

| Melting Point | 190-195 °C (for the (R)-enantiomer) | [6] |

Molecular Structure and Stereochemistry

The defining feature of this molecule is the (S)-configuration at the C3 position of the piperidine ring. This specific stereochemistry is critical for its role in asymmetric synthesis and for its interaction with chiral biological targets. The compound is supplied as a dihydrochloride salt, meaning both the primary amine at the C3 position and the tertiary amine of the piperidine ring are protonated. This salt formation significantly influences its solubility and stability compared to the free base.

Caption: Structure of this compound.

Solubility Profile

As a dihydrochloride salt, the compound exhibits slight solubility in polar protic solvents like water and methanol.[6] The ionic nature imparted by the two hydrochloride moieties increases its polarity compared to the corresponding free base. For synthetic applications requiring non-polar organic solvents, the free base must first be generated by treatment with a suitable inorganic or organic base. The choice of base and solvent is critical to prevent unwanted side reactions and ensure complete deprotonation.

Thermal Properties

Spectroscopic & Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure material integrity.

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons within the piperidine ring. Key expected signals include a singlet corresponding to the N-methyl group, and multiplets in the aliphatic region for the piperidine ring protons. The proton at the chiral center (C3) would appear as a distinct multiplet. The protons attached to the nitrogen atoms will be broad and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule. The N-methyl carbon will appear furthest upfield, followed by the four CH₂ carbons of the piperidine ring, and finally the chiral C3 carbon bearing the amino group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base [M+H]⁺ at m/z 115.12, corresponding to the formula C₆H₁₅N₂⁺. The presence of this ion confirms the core molecular structure.

Chemical Properties & Reactivity

Stability and Storage

The compound is noted to be hygroscopic and should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture.[5][6] Proper storage involves keeping the container tightly sealed in a dry, well-ventilated place.[4][7]

Reactivity

As a salt, this compound is relatively stable. Its primary reactivity involves deprotonation with a base to liberate the free diamine. The resulting free base has two nucleophilic centers:

-

Primary Amine (-NH₂): This is the more nucleophilic and less sterically hindered of the two amines, making it the primary site for reactions like acylation, alkylation, and reductive amination.

-

Tertiary Amine (-N(CH₃)-): While also basic, it is less nucleophilic due to steric hindrance and its tertiary nature. It primarily acts as a Brønsted-Lowry base.

This differential reactivity is a key feature that can be exploited in synthetic chemistry to achieve selective functionalization.

Safety & Handling Protocols

Adherence to safety protocols is essential when handling any chemical reagent. This compound presents specific hazards that require appropriate precautions.

GHS Hazard Classification:

Caption: A workflow for the safe handling of the compound.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle the compound exclusively in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or aerosols.[7][9]

-

Exposure Controls: Avoid breathing dust.[9] Wash hands thoroughly after handling.[7]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Skin: If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Conclusion

This compound is a foundational building block for the synthesis of advanced pharmaceutical intermediates. Its defined stereochemistry and dual amine functionality offer significant synthetic utility. This guide has detailed its core physical and chemical properties, outlined protocols for its verification and safe handling, and contextualized its importance within the field of drug discovery. By approaching this reagent with a comprehensive understanding of its characteristics, researchers can confidently and safely leverage its potential in the laboratory.

References

- Ambeed. (n.d.). This compound.

- PubChem. (n.d.). (3R)-1-Methylpiperidin-3-amine dihydrochloride. National Center for Biotechnology Information.

- Lab-Chemicals.com. (n.d.). This compound, 97%.

- BLD Pharm. (n.d.). (S)-Piperidin-3-amine dihydrochloride.

- Sigma-Aldrich. (2023). Safety Data Sheet.

- Fisher Scientific. (2012). Safety Data Sheet.

- ChemicalBook. (n.d.). 3-Amino-1-methylpiperidine dihydrochloride.

- CymitQuimica. (2024). Safety Data Sheet.

- BLD Pharmatech. (n.d.). Safety Data Sheet BD630330.

- MySkinRecipes. (n.d.). This compound.

- American Elements. (n.d.). (R)-1-Methylpiperidin-3-amine.

- PubChem. (n.d.). (R)-1-methylpiperidin-3-amine. National Center for Biotechnology Information.

- ChemicalBook. (2025). (R)-3-AMino-1-Methyl-piperidine dihydrochloride.

- ChemicalBook. (2023). 3-Amino-1-methylpiperidine dihydrochloride.

- Sigma-Aldrich. (n.d.). (R)-1-Methylpiperidin-3-amine.

- The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information.

- ChemicalBook. (2025). (R)-3-Piperidinamine dihydrochloride.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 3-Amino-1-methylpiperidine dihydrochloride CAS#: 894808-73-2 [amp.chemicalbook.com]

- 3. 3-Amino-1-methylpiperidine dihydrochloride | 894808-73-2 [chemicalbook.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. (R)-3-AMino-1-Methyl-piperidine dihydrochloride | 1157849-50-7 [chemicalbook.com]

- 6. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation of (S)-1-Methylpiperidin-3-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of (S)-1-Methylpiperidin-3-amine dihydrochloride, a chiral building block of significant interest in pharmaceutical synthesis. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that mirrors the investigative process undertaken in a modern analytical laboratory. We will explore the causality behind the selection of each analytical method, from foundational spectroscopic techniques to advanced stereochemical assignments. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and defensible approach to the characterization of complex chiral molecules.

Introduction: The Imperative of Unambiguous Characterization

(S)-1-Methylpiperidin-3-amine is a chiral amine that serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1] Its dihydrochloride salt form enhances stability and solubility, making it a common subject of analytical characterization in drug development pipelines. The absolute stereochemistry at the C3 position is of paramount importance, as enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[2] Consequently, a rigorous and multi-faceted analytical approach is not merely best practice, but a scientific and regulatory necessity.

This guide will detail the logical workflow for the complete structural elucidation, beginning with confirmation of the molecular formula and connectivity, and culminating in the unambiguous assignment of the (S)-configuration.

Foundational Analysis: Confirming Molecular Identity and Purity

The initial phase of analysis focuses on confirming the fundamental properties of the molecule: its mass, elemental composition, and the presence of key functional groups.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the molecular weight of the free base and offers initial structural clues through fragmentation analysis.[3]

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[3]

-

Sample Preparation: Dissolve the dihydrochloride salt in a suitable solvent such as methanol or water at a concentration of approximately 1 mg/mL.

-

Ionization Mode: Positive ion mode is selected due to the basic nature of the amine nitrogens.[3]

-

Analysis:

-

Perform a full scan to identify the protonated molecule [M+H]⁺ of the free base.

-

Conduct a product ion scan (MS/MS) on the precursor ion to observe characteristic fragmentation patterns.[3]

-

Optimize collision energy to generate a rich fragmentation spectrum.

-

Expected Data & Interpretation:

The molecular formula of the free base is C6H14N2, with a monoisotopic mass of 114.1157 g/mol .[4] The HRMS data should confirm this with high accuracy. The ESI-MS/MS spectrum of piperidine derivatives often reveals fragmentation pathways initiated by the protonated nitrogen, including ring cleavages and the loss of substituents.[3][5]

| Parameter | Expected Value | Significance |

| [M+H]⁺ (Free Base) | m/z 115.1233 | Confirms the molecular weight of the free base. |

| Elemental Composition | C6H15N2⁺ | Derived from high-resolution mass measurement. |

| Key Fragment Ions | Varies | Provides evidence for the piperidine ring and methyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this compound, the spectrum will be characteristic of a secondary amine salt.[6]

Protocol: FTIR Analysis

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory with the solid sample.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

The spectrum of the dihydrochloride salt will differ significantly from the free base. The protonation of the amine groups leads to the appearance of characteristic N-H⁺ stretching and bending vibrations.[7][8]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H⁺ Stretching | 3000-2700 (broad) | Characteristic of a secondary amine salt.[6] |

| N-H₂⁺ Bending | 1620-1560 | Confirms the presence of the protonated secondary amine.[6] |

| C-H Stretching | 2950-2800 | Aliphatic C-H bonds of the piperidine ring and methyl group.[9] |

| C-N Stretching | 1250-1000 | Stretching vibrations of the C-N bonds in the piperidine ring.[10] |

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals and confirm the connectivity.

Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Data Interpretation:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

-

¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

-

COSY: Reveals proton-proton coupling relationships within the same spin system, which is invaluable for tracing the connectivity of the piperidine ring protons.

-

HSQC: Correlates each proton to its directly attached carbon atom.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the position of the methyl group on the tertiary amine and confirming the overall structure.

The Final Frontier: Stereochemical Assignment

Confirming the absolute stereochemistry is the final and most critical step in the elucidation of a chiral molecule. A combination of chiral chromatography and specialized NMR techniques provides the necessary evidence.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of the sample.[2][11]

Protocol: Chiral HPLC

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for resolving chiral amines.[2][12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[2]

-

Analysis:

-

Inject a solution of the sample onto the chiral column.

-

Monitor the elution profile using a UV detector.

-

If a racemic standard is available, inject it to determine the retention times of both enantiomers.

-

Expected Data & Interpretation:

A single peak in the chromatogram of the sample, corresponding to the retention time of the (S)-enantiomer (if a standard is available), confirms the enantiomeric purity.

Chiral NMR: Assigning Absolute Configuration

While chiral HPLC confirms enantiomeric purity, chiral NMR using a chiral derivatizing agent (CDA) can be used to determine the absolute configuration.[13][14] This involves reacting the chiral amine with an enantiomerically pure CDA to form diastereomers, which will have distinct NMR spectra.[15]

Protocol: Chiral NMR with a Chiral Derivatizing Agent

-

React the (S)-1-Methylpiperidin-3-amine sample with an enantiomerically pure CDA (e.g., Mosher's acid chloride).

-

Acquire ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric derivative.

-

Analyze the differences in chemical shifts of protons or fluorine atoms near the stereocenter to determine the absolute configuration based on established models for the chosen CDA.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the analytical process, demonstrating how data from each technique builds upon the previous to provide a complete and validated structural assignment.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of a chiral molecule like this compound requires a systematic and orthogonal analytical approach. By integrating data from mass spectrometry, FTIR, a comprehensive suite of NMR experiments, and chiral separation techniques, a scientist can confidently and defensibly assign the correct structure, including the critical absolute stereochemistry. The methodologies outlined in this guide provide a robust framework for achieving this goal, ensuring the scientific integrity required in pharmaceutical research and development.

References

- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.

- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Gau, D. R., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(8), 601-607.

- Kumar, A., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(4), 758-763.

- MySkinRecipes. (n.d.). This compound.

- Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284.

- Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5178.

- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.

- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.

- ACS Publications. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 12(11), 2682-2685.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- PubChem. (n.d.). (R)-1-methylpiperidin-3-amine.

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- Difference.wiki. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 12. columnex.com [columnex.com]

- 13. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

molecular weight and formula of (S)-1-Methylpiperidin-3-amine dihydrochloride

An In-Depth Technical Guide to (S)-1-Methylpiperidin-3-amine dihydrochloride: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its distinct three-dimensional structure, featuring a piperidine core with a stereocenter at the 3-position, makes it a valuable intermediate for creating highly specific and potent therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, strategic importance in drug design, validated synthetic pathways, and essential handling protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research and development pipelines.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and synthesis.

Nomenclature and Key Identifiers

The compound is identified by several names and registry numbers across chemical databases, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| Compound Name | This compound | [1][2] |

| CAS Number | 1157849-51-8 | [1][2][3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2][3][4] |

| Molecular Weight | 187.11 g/mol | [1][3][4] |

| IUPAC Name | (3S)-1-methylpiperidin-3-amine;dihydrochloride | [2] |

| Synonyms | (S)-3-Amino-1-methyl-piperidine dihydrochloride, (3S)-1-Methyl-3-piperidinamine hydrochloride (1:2) | [2] |

Structural Features

The molecule's efficacy as a chiral building block is derived directly from its structure: a six-membered piperidine ring N-methylated at position 1, with a primary amine at the C-3 position. The "(S)" designation defines the absolute stereochemistry at this chiral center. The dihydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Caption: 2D structure indicating the (S)-stereocenter at C-3.

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Room temperature, under inert atmosphere, keep sealed in dry conditions | [1][2] |

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific stereochemistry and functional handles of this compound make it a high-value intermediate.

Rationale for Use: Chirality and Scaffolding

In drug development, achieving high target specificity while minimizing off-target effects is paramount. Utilizing enantiomerically pure building blocks like the (S)-isomer is a key strategy.[3] The fixed spatial arrangement of the amino group allows for precise interactions with biological targets, such as enzyme active sites or receptor binding pockets, leading to improved efficacy and a better safety profile. The piperidine core acts as a robust, non-planar scaffold to orient functional groups in three-dimensional space.

Key Therapeutic Applications and Targets

While this specific molecule is a building block, its core structure is integral to compounds targeting a range of diseases:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in ligands designed to modulate neurological pathways. Related structures have been explored for developing potential treatments for anxiety, depression, and neurodegenerative diseases.[3][5]

-

Diabetes: The parent amine, 3-aminopiperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin, which are used to manage type 2 diabetes.[6][7] The stereochemistry at the 3-position is critical for the inhibitory activity of these drugs.

-

Oncology: The (R)-enantiomer of the parent compound has been investigated for its role in developing inhibitors of PCAF and GCN5, enzymes implicated in cancer pathways.[8] This highlights the importance of stereochemical control in targeting distinct biological systems.

Caption: Role of the compound in the drug discovery pipeline.

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure this compound requires a stereocontrolled approach. The most common strategies involve the asymmetric synthesis of the (S)-3-aminopiperidine core, followed by N-methylation.

Overview of Synthetic Strategies

Several pathways exist to generate the chiral 3-aminopiperidine intermediate, often starting from readily available materials:

-

From Chiral Pool Starting Materials: Syntheses starting from D-ornithine or D-glutamic acid leverage a pre-existing chiral center to establish the desired stereochemistry.[7][9][10]

-

Asymmetric Synthesis: A common industrial method involves the reaction of a prochiral ketone, N-Boc-3-piperidone, with a chiral auxiliary, such as (S)-tert-butanesulfinamide, to induce stereoselectivity.[7]

Experimental Protocol: Stereoselective Synthesis and N-Methylation

The following two-stage protocol describes a representative, field-proven method for preparing the target compound.

Part A: Synthesis of (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate

Causality: This stage first establishes the chiral amine via a diastereoselective reduction, which is then protected with a Boc group for subsequent clean N-methylation.

-

Imine Formation: To a solution of N-methyl-3-piperidone (1.0 eq) in THF, add (S)-2-methylpropane-2-sulfinamide (1.05 eq) and titanium(IV) ethoxide (1.5 eq). Heat the mixture to 65°C for 12-18 hours. This step forms a chiral sulfinylimine intermediate, the foundation for asymmetric induction.

-

Diastereoselective Reduction: Cool the reaction to -40°C. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature. Allow the reaction to slowly warm to room temperature and stir for 8 hours. The bulky sulfinyl group directs the hydride attack to the opposite face of the imine, selectively forming the desired (S)-amine diastereomer.

-

Hydrolysis and Boc Protection: Quench the reaction by slowly adding methanol, followed by an aqueous solution of ammonium hydroxide. Filter the resulting solids. To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4 hours. The Boc group protects the newly formed amine, preventing side reactions during the subsequent methylation step.

-

Workup and Purification: Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude material via column chromatography to yield (S)-tert-butyl (1-methylpiperidin-3-yl)carbamate.

Part B: Deprotection and Dihydrochloride Salt Formation

Causality: This final stage removes the Boc protecting group and forms the stable, crystalline dihydrochloride salt.

-

Deprotection: Dissolve the purified product from Part A in a 4M solution of HCl in 1,4-dioxane (5-10 eq).

-

Stirring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. The strong acidic conditions cleanly cleave the acid-labile Boc group.

-

Isolation: A precipitate will form during the reaction. Collect the solid product by filtration, wash with cold diethyl ether to remove residual solvent and impurities, and dry under vacuum. This yields this compound as a solid.

Caption: General workflow for the synthesis of the target molecule.

Safety, Handling, and Storage

Proper handling of chemical reagents is critical for laboratory safety and maintaining compound integrity.

GHS Hazard Information

The compound is classified with the following hazards:

| GHS Code | Hazard Statement | Source |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

-

Eye Contact: In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Spills: Avoid generating dust. Sweep up spilled solid material carefully and place it in a designated waste container.

Long-Term Storage

To ensure stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][2] Keeping the container in a dry, desiccated environment will prevent degradation from moisture.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of precisely targeted therapeutics. Its defined stereochemistry and versatile functional groups provide medicinal chemists with a reliable scaffold for accessing novel chemical space. A thorough understanding of its properties, synthesis, and handling is essential for any research organization aiming to innovate in areas from CNS disorders to metabolic diseases. As the demand for enantiomerically pure and structurally complex APIs continues to grow, the importance of such chiral building blocks in the drug discovery and development landscape will only increase.

References

- This compound, 97% - Lab-Chemicals.Com. (n.d.).

- Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.

- (3R)-1-Methylpiperidin-3-amine dihydrochloride. (n.d.). PubChem.

- This compound. (n.d.). MySkinRecipes.

- (S)-Piperidin-3-amine dihydrochloride. (n.d.). BLD Pharm.

- (S)-3-AMino-1-Methyl-piperidine dihydrochloride. (n.d.). ChemicalBook.

- (R)-3-AMino-1-Methyl-piperidine dihydrochloride. (2025, July 16). ChemicalBook.

- 1-Benzylpiperidin-3-amine dihydrochloride. (n.d.). Smolecule.

- Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. (2015). Google Patents.

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (n.d.). ChemicalBook.

- Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.

- (R)-1-Methylpiperidin-3-amine. (n.d.). Sigma-Aldrich.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. (S)-3-AMino-1-Methyl-piperidine dihydrochloride | 1157849-51-8 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. (R)-3-AMino-1-Methyl-piperidine dihydrochloride | 1157849-50-7 [chemicalbook.com]

- 9. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 10. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

biological activity of (S)-1-Methylpiperidin-3-amine dihydrochloride

An In-depth Technical Guide to the Biological Activity of (S)-1-Methylpiperidin-3-amine dihydrochloride

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Chiral Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of neurological and psychiatric medicine, this guide serves as a comprehensive exploration into the potential . While direct extensive research on this specific molecule is emerging, its structural motifs are present in a multitude of neurologically active compounds. This document, therefore, is constructed as a forward-looking technical guide, hypothesizing its role as a valuable scaffold for nicotinic acetylcholine receptor (nAChR) agonists and outlining the rigorous experimental methodologies required to validate this potential. We will delve into the established science of nAChR signaling, detail the workflows for pharmacological characterization, and provide insights into the synthetic strategies that can leverage this chiral building block for the discovery of novel therapeutics.

Part 1: Foundational Chemistry of this compound

This compound is a chiral piperidine derivative.[1][2] Its chemical structure, featuring a stereocenter at the 3-position of the piperidine ring and a methyl group on the nitrogen, makes it a valuable and versatile building block in medicinal chemistry.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[3]

| Chemical Properties | |

| IUPAC Name | (3S)-1-methylpiperidin-3-amine;dihydrochloride |

| Molecular Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol |

| CAS Number | 1157849-51-8 |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

The piperidine ring is a privileged scaffold in central nervous system (CNS) drug discovery, appearing in numerous approved drugs and clinical candidates.[4][5] The specific stereochemistry of the (S)-enantiomer is crucial, as biological systems are inherently chiral, and stereoisomers often exhibit different pharmacological activities and metabolic profiles.

Part 2: The Nicotinic Acetylcholine Receptor (nAChR) - A Compelling Therapeutic Target

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are critical mediators of synaptic transmission in the central and peripheral nervous systems.[6][7] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists, leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.[6]

Key nAChR Subtypes in the CNS

The diverse family of nAChRs is composed of various combinations of α and β subunits. In the CNS, the most abundant and therapeutically relevant subtypes are:

-

α7 nAChR: A homopentameric receptor (composed of five α7 subunits) characterized by high calcium permeability.[6] It is abundantly expressed in brain regions crucial for cognition and memory, such as the hippocampus and prefrontal cortex.[8]

-

α4β2 nAChR: A heteropentameric receptor, typically with two α4 and three β2 subunits, that exhibits high affinity for nicotine.[6] This subtype is widely distributed throughout the brain and is implicated in learning, memory, and attention.[9]

Therapeutic Rationale for Targeting nAChRs

The modulation of nAChR activity has shown significant promise for the treatment of a range of neurological and psychiatric disorders:

-

Neurodegenerative Diseases: Activation of nAChRs, particularly the α7 subtype, has been shown to exert neuroprotective effects against insults like β-amyloid toxicity, which is implicated in Alzheimer's disease.[10] This neuroprotection is mediated through the activation of pro-survival signaling pathways.[6][10]

-

Cognitive Impairment: Agonists of both α7 and α4β2 nAChRs have been demonstrated to improve cognitive functions such as learning, memory, and attention in preclinical models.[8][11] This has led to the investigation of nAChR agonists for treating cognitive deficits in schizophrenia and Alzheimer's disease.[5][11]

-

Neuropathic Pain and Inflammation: nAChRs are also involved in the modulation of pain and inflammation, presenting further avenues for therapeutic intervention.[5]

Part 3: Postulated Biological Activity and Mechanism of Action of this compound Derivatives

Based on its structural similarity to known nAChR ligands, it is hypothesized that this compound can serve as a core scaffold for the design of novel nAChR agonists. The positively charged nitrogen of the piperidine ring at physiological pH can mimic the quaternary ammonium group of acetylcholine, facilitating interaction with the aromatic box of the nAChR binding site.

Downstream Signaling Cascades

Upon agonist binding and channel opening, the influx of Ca²⁺ through nAChRs (especially the α7 subtype) acts as a second messenger, triggering a cascade of intracellular signaling events.[6] The two primary pro-survival and neuroprotective pathways are:

-

PI3K-Akt Pathway: The increase in intracellular Ca²⁺ can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[10] Activated Akt then phosphorylates a range of downstream targets that promote cell survival and inhibit apoptosis.[12]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch, can also be activated downstream of nAChR stimulation.[13][14] This pathway is crucial for synaptic plasticity, learning, and memory.

Sources

- 1. This compound [myskinrecipes.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 5. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of (S)-1-Methylpiperidin-3-amine Dihydrochloride in Modern Drug Discovery: A Mechanistic and Synthetic Perspective

Abstract

(S)-1-Methylpiperidin-3-amine dihydrochloride has emerged as a pivotal chiral building block in contemporary medicinal chemistry. While not typically an active pharmaceutical ingredient (API) in its own right, its unique stereochemistry and structural features are instrumental in defining the therapeutic profile of a range of advanced drug candidates. This in-depth technical guide delineates the mechanistic contributions of this scaffold, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. Furthermore, we will explore the burgeoning interest in piperidine derivatives for neurological and other therapeutic areas, offering a comprehensive perspective on the structure-activity relationships (SAR), synthesis, and pharmacokinetic implications of incorporating this versatile motif. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of chiral piperidine scaffolds in their therapeutic programs.

Introduction: The Piperidine Scaffold as a Privileged Motif in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly valued scaffold in the realm of drug discovery.[1] Its prevalence in numerous approved drugs stems from its favorable physicochemical properties, including its ability to confer aqueous solubility, act as a hydrogen bond acceptor, and adopt various low-energy conformations that can be tailored to the steric and electronic demands of a biological target's binding pocket.[1] The introduction of chirality, as seen in (S)-1-Methylpiperidin-3-amine, provides an additional layer of sophistication, enabling the design of enantioselective drugs with enhanced potency and specificity.[2][3]

The subject of this guide, this compound, is a chiral synthetic intermediate whose value lies in its strategic incorporation into larger, more complex molecules. Its primary amino group and the stereochemistry at the C3 position are critical for establishing precise interactions with biological targets, while the N-methyl group can modulate the molecule's basicity, lipophilicity, and metabolic stability.[4][5]

The Preeminent Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The most well-documented application of 3-aminopiperidine scaffolds is in the synthesis of "gliptins," a class of oral hypoglycemic agents that inhibit the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][7] These drugs are a cornerstone in the management of type 2 diabetes.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 effectively terminates their insulinotropic effects.

DPP-4 inhibitors function by binding to the active site of the DPP-4 enzyme, thereby preventing the degradation of incretins. This leads to elevated and prolonged levels of active GLP-1 and GIP, resulting in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[7]

The Critical Role of the 3-Aminopiperidine Moiety in DPP-4 Binding

X-ray crystallography and molecular modeling studies of DPP-4 in complex with various inhibitors have revealed a consistent binding motif for the 3-aminopiperidine scaffold.[6] The primary amino group of the piperidine ring is essential for forming key ionic and hydrogen bond interactions with a pair of glutamate residues (Glu205 and Glu206) located in the S2 subsite of the DPP-4 active site.[6] These interactions anchor the inhibitor within the active site, contributing significantly to its binding affinity and inhibitory potency.

The Decisive Impact of Stereochemistry: (S) vs. (R) Enantiomers

A fascinating aspect of the 3-aminopiperidine-containing DPP-4 inhibitors is the profound impact of stereochemistry on their biological activity. The major approved drugs in this class, such as Alogliptin and Linagliptin, incorporate the (R)-enantiomer of 3-aminopiperidine.[6][8] This stereochemical preference is dictated by the specific topology of the DPP-4 active site, where the (R)-configuration allows for an optimal orientation of the amino group for interaction with Glu205 and Glu206, while positioning the rest of the inhibitor molecule for favorable interactions with other subsites.

While the (R)-enantiomer is favored for DPP-4 inhibition, the (S)-enantiomer, the focus of this guide, is a valuable tool for exploring the chemical space of other biological targets or for developing inhibitors with different selectivity profiles. The choice between the (S) and (R) enantiomers is a critical decision in the drug design process, with the potential to dramatically alter the pharmacological properties of the final compound.[8] For instance, a study on β-amino-N-acylhydrazones as DPP-4 inhibitors demonstrated that the (R)-enantiomer was significantly more potent than the (S)-enantiomer, underscoring the stereochemical sensitivity of the DPP-4 active site.[9]

The Influence of N-Methylation on Pharmacological Properties

The presence of a methyl group on the piperidine nitrogen of (S)-1-Methylpiperidin-3-amine introduces another level of control over the molecule's properties. N-methylation can influence a drug candidate's profile in several ways:

-

Basicity: The methyl group is an electron-donating group, which increases the basicity of the piperidine nitrogen compared to its non-methylated counterpart.[5] This can affect the compound's ionization state at physiological pH, influencing its solubility, cell permeability, and binding to the target protein.

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[4]

-

Metabolic Stability: The N-methyl group can alter the metabolic fate of the compound. In some cases, it can block a site of metabolism, leading to a longer half-life. Conversely, N-demethylation is a common metabolic pathway.[4]

A study on N-methyl piperidine derivatives highlighted that the incorporation of a methyl group can significantly impact the efficacy of the compound.[1]

Emerging Applications in Central Nervous System (CNS) Drug Discovery

While the role of (S)-1-Methylpiperidin-3-amine in DPP-4 inhibitors is well-established, there is growing interest in the application of piperidine derivatives for the treatment of central nervous system (CNS) disorders.[10] The ability of the piperidine scaffold to be functionalized in three dimensions makes it an attractive starting point for the design of ligands for a variety of CNS receptors and enzymes.

Although specific examples of drugs containing the (S)-1-Methylpiperidin-3-amine scaffold for CNS indications are not yet prevalent in the literature, the general utility of aminopiperidines in this therapeutic area is recognized. For instance, 4-aminopiperidine derivatives have been investigated as potent cognition-enhancing agents.[11] The N-methylpiperidine moiety is also a common feature in various CNS-active compounds, including antidepressants and antihistamines.[5] The physicochemical properties conferred by the N-methylpiperidine scaffold can be advantageous for achieving brain penetration, a critical requirement for CNS drugs.[12][13]

Quantitative Analysis of Structure-Activity Relationships

The following table summarizes hypothetical IC50 data for DPP-4 inhibition to illustrate the principles of stereoselectivity and the impact of N-substitution.

| Compound ID | Piperidine Moiety | Target | IC50 (nM) | Rationale for Activity |

| Hypothetical-R | (R)-3-Aminopiperidine | DPP-4 | 10 | Optimal stereochemistry for binding to the S2 subsite of DPP-4. |

| Hypothetical-S | (S)-3-Aminopiperidine | DPP-4 | 500 | Sub-optimal orientation of the amino group in the S2 subsite leads to reduced potency. |

| Hypothetical-R-N-Me | (R)-1-Methyl-3-aminopiperidine | DPP-4 | 25 | N-methylation may slightly alter the conformation and basicity, leading to a modest decrease in potency compared to the unsubstituted analog. |

| Hypothetical-S-N-Me | (S)-1-Methyl-3-aminopiperidine | DPP-4 | 800 | The combination of sub-optimal stereochemistry and N-methylation results in the lowest potency. |

Note: The IC50 values are hypothetical and for illustrative purposes only to demonstrate the principles of SAR.

Experimental Protocols

General Synthesis of a DPP-4 Inhibitor using a 3-Aminopiperidine Scaffold

The following is a representative, multi-step synthesis of a DPP-4 inhibitor, illustrating the incorporation of a chiral 3-aminopiperidine derivative.

Caption: Generalized synthetic workflow for a DPP-4 inhibitor.

Step-by-Step Methodology:

-

Synthesis of the Heterocyclic Core:

-

To a solution of Starting Material A in an appropriate solvent (e.g., DMF), add Starting Material B and a suitable base (e.g., K2CO3).

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Upon completion, cool the reaction mixture and purify the product by crystallization or column chromatography to yield the Heterocyclic Core.

-

-

Coupling with (S)-1-Methylpiperidin-3-amine:

-

Dissolve the Heterocyclic Core in a suitable solvent (e.g., NMP).

-

Add this compound and a non-nucleophilic base (e.g., DIPEA).

-

Add a coupling agent (e.g., HATU) and stir the reaction at room temperature for 16 hours.

-

Work up the reaction by extraction and purify the product by column chromatography to obtain the Coupled Intermediate.

-

-

Final Modification/Deprotection (if necessary):

-

If protecting groups are present on the Coupled Intermediate, they are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis).

-

The final product is then purified by recrystallization or preparative HPLC to yield the pure DPP-4 inhibitor.

-

In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the in vitro inhibitory activity of a test compound against DPP-4.

Caption: Workflow for in vitro DPP-4 inhibition assay.

Conclusion

This compound is a quintessential example of a chiral building block whose strategic incorporation into a molecular scaffold can profoundly influence the resulting pharmacological profile. Its primary utility in the synthesis of DPP-4 inhibitors highlights the critical interplay between stereochemistry, functional group presentation, and target engagement. While the (R)-enantiomer has been predominantly exploited for DPP-4 inhibition, the (S)-enantiomer remains a valuable tool for interrogating other biological targets and for the development of therapeutics with novel mechanisms of action, particularly in the realm of CNS disorders. A thorough understanding of the structure-activity relationships and the impact of subtle modifications, such as N-methylation, is paramount for medicinal chemists seeking to harness the full potential of this privileged scaffold in the design of next-generation therapeutics.

References

- Shan, C., Xu, J., Cao, L., Liang, C., Cheng, R., Yao, X., & Sun, M. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3210. [Link]

- Rowley, J. M., O'Neill, J., & Moody, C. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16045–16051. [Link]

- Al-masoudi, N. A., & Al-karbooli, N. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy, 18, 123-145. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]

- Al-masoudi, N. A., & Al-karbooli, N. A. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Design, Development and Therapy, 18, 123-145. [Link]

- de Oliveira, R. S., da Silva, F. C., & Barreiro, E. J. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Medicinal Chemistry, 15(2), 334-344. [Link]

- Scilit. (n.d.). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. [Link]

- Mathur, A., Gupta, R., & Sharma, S. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

- ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]

- Harper, N. J., & Chignell, C. F. (1964). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry, 7(6), 729-732. [Link]

- Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. [Link]

- Chen, X., & Li, Y. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 899599. [Link]

- ResearchGate. (n.d.). Piperidine DPP-IV inhibitors. [Link]

- G. R. J. Thatcher (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]

- Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]

- Singh, R., Singh, A., & Kumar, S. (2010). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(1), 139-142. [Link]

- Mathur, A., Gupta, R., & Sharma, S. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

- Wünsch, B., & Schepmann, D. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(11), 1143-1153. [Link]

- Google Patents. (n.d.).

- Ivanov, I., & Vasileva, S. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(21), 7273. [Link]

- Hameed, S., Saify, Z. S., Baqar, S. M., Naqvi, H., Saeed, M., Khan, A., & Ahmed, M. (n.d.). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 14(2), 1-8. [Link]

- Sharma, P., & Singh, S. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987-997. [Link]

- Lindsley, C. W., & Wolkenberg, S. E. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3352. [Link]

- Hashimoto, K., Ide, S., Arata, M., Nakata, A., Ito, A., Ito, T. K., ... & Sumiyoshi, T. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]

- Fiveable. (n.d.). N-methylpiperidine Definition. [Link]

- Hashimoto, K., Ide, S., Arata, M., Nakata, A., Ito, A., Ito, T. K., ... & Sumiyoshi, T. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]

- Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435-449. [Link]

- ResearchGate. (n.d.).

Sources

- 1. pdf.journalagent.com [pdf.journalagent.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fiveable.me [fiveable.me]